molecular formula C22H22ClN3O3S B6071940 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide

Cat. No.: B6071940
M. Wt: 443.9 g/mol
InChI Key: YNPHZMWGMPRASW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide is a complex organic compound that has garnered interest due to its potential applications in various scientific fields. This compound features a sulfonyl group, a phenylethylamine moiety, and a pyridinylmethylacetamide structure, making it a versatile molecule for research and industrial applications.

Properties

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S/c23-20-8-10-21(11-9-20)30(28,29)26(14-12-18-5-2-1-3-6-18)17-22(27)25-16-19-7-4-13-24-15-19/h1-11,13,15H,12,14,16-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNPHZMWGMPRASW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN(CC(=O)NCC2=CN=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the sulfonyl chloride intermediate: The reaction of 4-chlorobenzenesulfonyl chloride with 2-phenylethylamine under basic conditions to form the sulfonamide intermediate.

    Acylation reaction: The sulfonamide intermediate is then reacted with pyridin-3-ylmethylamine in the presence of acetic anhydride to form the final product.

Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethylamine moiety, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The phenylethylamine moiety may interact with neurotransmitter receptors, while the pyridinylmethylacetamide structure can bind to nucleic acids or enzymes, modulating their activity.

Comparison with Similar Compounds

    Sulfonamides: Compounds like sulfanilamide, which also contain a sulfonyl group attached to an amine.

    Phenylethylamines: Compounds such as amphetamine, which share the phenylethylamine structure.

    Pyridinylmethylacetamides: Compounds like nicotinamide, which contain a pyridine ring and an acetamide group.

Uniqueness: 2-[(4-chlorophenyl)sulfonyl-(2-phenylethyl)amino]-N-(pyridin-3-ylmethyl)acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.